N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]-2-phenoxyacetohydrazide
Description
N'-[(1E)-1-(4-Hydroxyphenyl)ethylidene]-2-phenoxyacetohydrazide is a hydrazide derivative characterized by a phenoxyacetohydrazide backbone with a 4-hydroxyphenyl-substituted ethylidene moiety. Its molecular formula is C₁₆H₁₅N₂O₃, with a molecular weight of 283.30 g/mol. The compound exhibits a planar configuration due to the conjugated imine (C=N) bond, as confirmed by single-crystal X-ray analyses in related structures . Its synthesis typically involves condensation reactions between 2-phenoxyacetohydrazide and 4-hydroxyacetophenone derivatives under acidic conditions . Key spectral data include IR absorption bands for C=O (~1665 cm⁻¹), C=N (~1620 cm⁻¹), and O-H (~3587 cm⁻¹) groups, as well as distinct ¹H-NMR signals for aromatic protons (δ 6.7–7.5 ppm) and the hydrazide NH (δ ~11.1 ppm) .
Properties
Molecular Formula |
C16H16N2O3 |
|---|---|
Molecular Weight |
284.31 g/mol |
IUPAC Name |
N-[(E)-1-(4-hydroxyphenyl)ethylideneamino]-2-phenoxyacetamide |
InChI |
InChI=1S/C16H16N2O3/c1-12(13-7-9-14(19)10-8-13)17-18-16(20)11-21-15-5-3-2-4-6-15/h2-10,19H,11H2,1H3,(H,18,20)/b17-12+ |
InChI Key |
GFKATHUZHCCVSU-SFQUDFHCSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)COC1=CC=CC=C1)/C2=CC=C(C=C2)O |
Canonical SMILES |
CC(=NNC(=O)COC1=CC=CC=C1)C2=CC=C(C=C2)O |
solubility |
34.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(4-hydroxyphenyl)ethylidene]-2-phenoxyacetohydrazide typically involves the condensation reaction between 4-hydroxyacetophenone and 2-phenoxyacetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, resulting in the desired product.
Industrial Production Methods
While specific industrial production methods for N’-[(1E)-1-(4-hydroxyphenyl)ethylidene]-2-phenoxyacetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-1-(4-hydroxyphenyl)ethylidene]-2-phenoxyacetohydrazide can undergo various chemical reactions, including:
Oxidation: The aromatic hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The hydrazone linkage can be reduced to form corresponding hydrazine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
N’-[(1E)-1-(4-hydroxyphenyl)ethylidene]-2-phenoxyacetohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activity is studied for its effects on various biological pathways.
Medicine: Research is conducted to explore its potential as a therapeutic agent, particularly in the treatment of diseases where hydrazone derivatives have shown efficacy.
Industry: It is investigated for its potential use in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N’-[(1E)-1-(4-hydroxyphenyl)ethylidene]-2-phenoxyacetohydrazide involves its interaction with molecular targets, such as enzymes or receptors. The hydrazone linkage can form reversible covalent bonds with active sites of enzymes, potentially inhibiting their activity. The aromatic hydroxyl group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Key Structural Modifications and Properties
Key Findings :
- Electron-withdrawing groups (e.g., 4-Fluorophenyl in ) enhance thermal stability (higher melting points) but reduce solubility in polar solvents.
- Methoxy groups (e.g., 4-hydroxy-3-methoxyphenyl in ) improve metabolic stability by resisting oxidative degradation.
- Heterocyclic substituents (e.g., thiophene in ) increase antibacterial potency due to enhanced membrane permeability.
Modifications to the Acetohydrazide Core
Table 2: Core Structure Variations and Pharmacological Effects
Key Findings :
- Naphthyloxy groups () increase lipophilicity, enhancing blood-brain barrier penetration but raising hepatotoxicity risks.
- Coumarin derivatives () exhibit fluorescence, enabling applications in bioimaging and drug tracking.
- Benzimidazole-containing analogs () show potent antiviral activity due to interactions with viral protease active sites.
Q & A
Q. What are the established synthesis routes for N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]-2-phenoxyacetohydrazide, and how is purity ensured?
The compound is synthesized via refluxing stoichiometric equivalents of 2-phenoxyacetohydrazide and 4-hydroxyacetophenone derivatives in ethanol under controlled conditions. Post-reaction, ice-cold water is added to precipitate the product, followed by recrystallization in methanol. Purity is confirmed using Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) . Structural validation employs Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) .
Q. Which analytical techniques are critical for confirming the molecular structure of this compound?
X-ray crystallography is pivotal for resolving the three-dimensional arrangement of atoms, including the E-configuration of the hydrazone bond and intramolecular hydrogen bonds (e.g., O–H⋯N). Additional techniques include Fourier-Transform Infrared Spectroscopy (FT-IR) to identify functional groups (e.g., C=N stretch at ~1600 cm⁻¹) and elemental analysis to verify stoichiometry .
Q. What biological activities have been reported for structurally analogous hydrazide derivatives?
Related hydrazides exhibit anticonvulsant activity, as demonstrated in maximal electroshock (MES) models. For example, N'-(4-hydroxyphenyl ethylidene)acetohydrazide derivatives show reduced hindlimb tonic extensor phases, suggesting potential neurological applications . Similar compounds also display moderate antioxidant activity (~30–33% scavenging) in DPPH assays .
Advanced Research Questions
Q. How can researchers design experiments to elucidate structure-activity relationships (SAR) for this compound?
- Substituent Variation : Replace the phenoxy group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess electronic effects on bioactivity .
- Stereochemical Probes : Synthesize Z-isomers or introduce chiral centers to evaluate conformational impacts on target binding.
- Biological Assays : Use enzyme inhibition assays (e.g., glutathione peroxidase) or receptor-binding studies to quantify activity changes. Reference inhibitory data (e.g., IC₅₀ values from analogous compounds) for benchmarking .
Q. How should conflicting data on inhibitory potency (e.g., IC₅₀ discrepancies) be resolved?
- Reproducibility Checks : Validate assay conditions (pH, temperature, solvent) and purity of batches via HPLC.
- Structural Analysis : Compare X-ray data to identify conformational differences (e.g., dihedral angles between aromatic rings) that may alter binding .
- Computational Modeling : Perform molecular docking to predict interactions with targets (e.g., enzymes) and correlate with experimental IC₅₀ values .
Q. What methodological considerations are critical for studying intermolecular interactions in crystalline forms of this compound?
- Hydrogen Bonding : Map intermolecular N–H⋯O and O–H⋯N bonds using X-ray data. For example, chains along the c-axis in the crystal lattice are stabilized by N2–H2A⋯O2 interactions .
- Packing Analysis : Use software like PLATON to analyze π-π stacking or van der Waals contacts, which influence solubility and stability .
- Thermal Studies : Perform thermogravimetric analysis (TGA) to assess stability and phase transitions.
Methodological Notes
- Synthetic Optimization : Adjust reflux time (1–4 hours) and solvent polarity to improve yields. Ethanol is preferred for minimizing side reactions .
- Crystallography : For high-resolution data, use synchrotron radiation or low-temperature (100 K) data collection to reduce thermal motion artifacts .
- Biological Testing : Include positive controls (e.g., phenytoin for anticonvulsant assays) and dose-response curves to validate mechanistic hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
